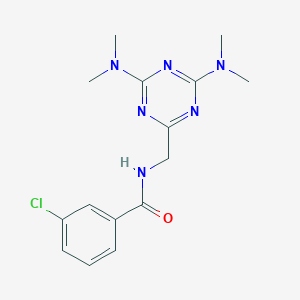

![molecular formula C24H24N2O4 B2945172 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide CAS No. 898440-83-0](/img/structure/B2945172.png)

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide” is a complex organic molecule. It contains an indole group, which is a common structure in many biologically active molecules . The molecule also contains a pyran ring, which is a six-membered ring with one oxygen atom.

Molecular Structure Analysis

The molecular formula of the compound is C24H24N2O5, and its molecular weight is 420.465. The molecule contains several functional groups, including an indole ring, a pyran ring, and an acetamide group.Scientific Research Applications

Chemoselective Acetylation in Drug Synthesis

Chemoselective acetylation processes, such as the conversion of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, highlight the role of specific compounds in the synthesis of drug intermediates. This process, employing catalysts like Novozym 435, underscores the importance of such chemical entities in creating effective pathways for antimalarial drugs and potentially other pharmaceutical applications, emphasizing the kinetically controlled synthesis and optimization of reaction parameters for improved yields and selectivity (Magadum & Yadav, 2018).

Coordination Complexes and Antioxidant Activity

The study of pyrazole-acetamide derivatives forming coordination complexes with Co(II) and Cu(II) ions presents a fascinating insight into the structural chemistry and potential therapeutic applications of such compounds. These complexes, characterized by their supramolecular architecture and significant antioxidant activity, offer a glimpse into the multifaceted applications of these chemical structures in medicinal chemistry and the development of new antioxidant agents (Chkirate et al., 2019).

Broad-Spectrum Antifungal Agents

The discovery of 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents underscores the potential of such compounds in addressing fungal infections. The optimization of these derivatives for improved plasmatic stability while retaining potent in vitro antifungal activity against a variety of fungal species, including Candida and Aspergillus, indicates the therapeutic promise of these chemical entities in antifungal drug development (Bardiot et al., 2015).

Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel 2-pyrone derivatives, through reactions involving acetamide intermediates, demonstrate the versatility and potential of these compounds in creating new chemical entities with possible applications in drug design and discovery. Such studies not only contribute to the expansion of chemical libraries but also offer insights into the structure-activity relationships essential for pharmaceutical research (Sebhaoui et al., 2020).

Green Synthesis Approaches

The development of environmentally friendly synthesis routes for potential analgesic and antipyretic compounds showcases the application of 2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide derivatives in creating safer pharmaceuticals. These green chemistry approaches emphasize the role of such compounds in sustainable drug discovery, reducing the environmental impact of pharmaceutical manufacturing processes (Reddy, Reddy, & Dubey, 2014).

Future Directions

Given the presence of the indole ring, which is found in many biologically active compounds, this molecule could be of interest for further study. Future research could focus on synthesizing the compound and studying its physical and chemical properties, its biological activity, and its potential uses .

properties

IUPAC Name |

2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(4-ethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O4/c1-2-17-7-9-19(10-8-17)25-24(28)16-30-23-15-29-20(13-22(23)27)14-26-12-11-18-5-3-4-6-21(18)26/h3-10,13,15H,2,11-12,14,16H2,1H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSUNFFYUWDULDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Cyclopropylmethyl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2945092.png)

![N-cyclohexyl-2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2945094.png)

![N-(4-ethoxyphenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2945096.png)

![(3,5-Dimethoxyphenyl)(4-((4-fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2945097.png)

![6-Cyclopropyl-2-{[1-(2-hydroxycyclopentyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2945099.png)

![2-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-5-[(2-methylphenyl)methoxy]pyran-4-one](/img/structure/B2945100.png)

![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-2-ethoxypyridine-4-carboxamide](/img/structure/B2945102.png)

![7-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2945103.png)

![2-(3,5-Dichlorobenzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2945104.png)